molecular formula C16H13ClN2S B2448345 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 941905-78-8

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2448345
CAS No.: 941905-78-8
M. Wt: 300.8
InChI Key: IIWVCDNGFWEOCF-UHFFFAOYSA-N
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Description

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 3-chlorobenzyl chloride with 5-phenyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the imidazole derivative attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
  • 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one

Uniqueness

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group and a phenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-4-5-12(9-14)11-20-16-18-10-15(19-16)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWVCDNGFWEOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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